

(S,R,S)-MI-1061: A Technical Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S,R,S)-MI-1061	
Cat. No.:	B15575280	Get Quote

For Researchers, Scientists, and Drug Development Professionals

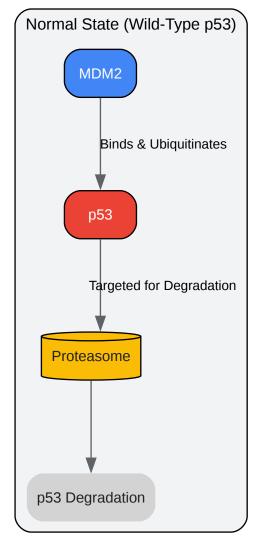
Introduction

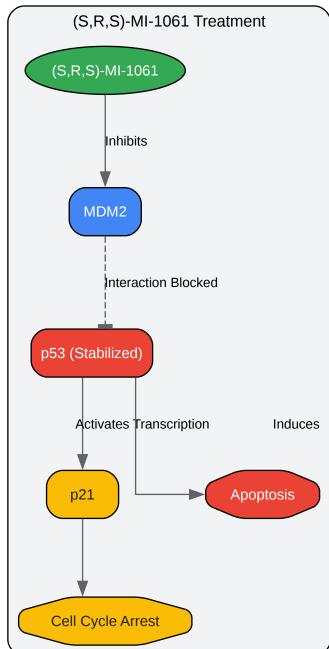
(S,R,S)-MI-1061 is a potent and orally bioavailable small-molecule inhibitor targeting the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] Contrary to the initial topic of inquiry, extensive research has characterized MI-1061 as a highly specific inhibitor of the MDM2-p53 pathway, with no current evidence supporting a role as an inhibitor of the MLL1-WDR5 interaction. In cancers retaining wild-type p53, the tumor suppressor's function is often abrogated by its primary negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. By disrupting this interaction, MI-1061 stabilizes and activates p53, leading to the induction of downstream target genes, cell cycle arrest, and apoptosis in cancer cells.[1][3] This document provides a comprehensive technical overview of (S,R,S)-MI-1061, including its mechanism of action, preclinical data, and detailed experimental protocols to guide its evaluation in cancer research.

Mechanism of Action: MDM2-p53 Inhibition

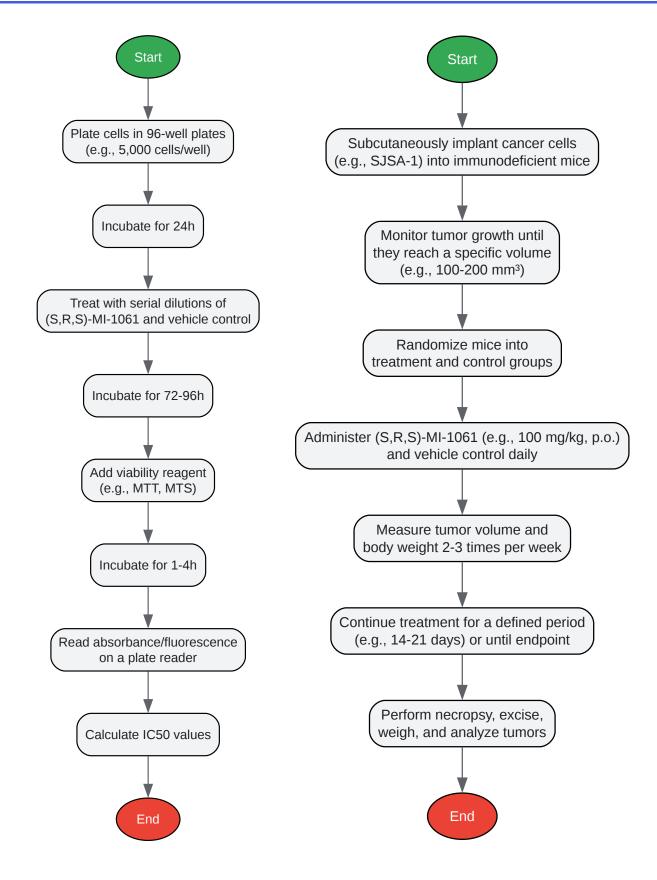
(S,R,S)-MI-1061 functions by competitively binding to the p53-binding pocket on the MDM2 protein. This steric hindrance prevents the interaction between MDM2 and p53. The abrogation of this interaction has two major consequences:

• p53 Stabilization: The inhibition of MDM2-mediated ubiquitination and subsequent proteasomal degradation leads to the accumulation of p53 protein within the cell.





p53 Activation: The stabilized p53 is free to act as a transcription factor, upregulating the
expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g.,
PUMA).[4]


The cellular consequence is a potent, p53-dependent anti-proliferative and pro-apoptotic effect in cancer cells that harbor wild-type p53.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- To cite this document: BenchChem. [(S,R,S)-MI-1061: A Technical Guide for Preclinical Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575280#s-r-s-mi-1061-for-preclinical-cancer-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com